3-((tert-Butyldimethylsilyl)oxy)-2-nitropyridine
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Overview
Description
3-((tert-Butyldimethylsilyl)oxy)-2-nitropyridine is an organic compound that features a pyridine ring substituted with a nitro group and a tert-butyldimethylsilyl (TBDMS) protected hydroxyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butyldimethylsilyl)oxy)-2-nitropyridine typically involves the protection of a hydroxyl group with a tert-butyldimethylsilyl group followed by nitration of the pyridine ring. The reaction conditions often include the use of tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine to protect the hydroxyl group. The nitration step can be achieved using nitric acid or a nitrating mixture under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques could enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-((tert-Butyldimethylsilyl)oxy)-2-nitropyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or iron powder in acetic acid are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Reduction: The major product is 3-((tert-Butyldimethylsilyl)oxy)-2-aminopyridine.
Substitution: The major products depend on the nucleophile used, resulting in various substituted pyridine derivatives.
Scientific Research Applications
3-((tert-Butyldimethylsilyl)oxy)-2-nitropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-((tert-Butyldimethylsilyl)oxy)-2-nitropyridine involves its reactivity due to the presence of the nitro group and the protected hydroxyl group. The nitro group can participate in redox reactions, while the TBDMS group protects the hydroxyl group from unwanted reactions, allowing for selective functionalization of the pyridine ring. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
3-((tert-Butyldimethylsilyl)oxy)-propanol: Similar in structure with a TBDMS-protected hydroxyl group but lacks the nitro group.
3-((tert-Butyldimethylsilyl)oxy)-propionaldehyde: Contains a TBDMS-protected hydroxyl group and an aldehyde group instead of a nitro group.
(tert-Butyldimethylsilyloxy)acetaldehyde: Features a TBDMS-protected hydroxyl group and an aldehyde group .
Uniqueness
3-((tert-Butyldimethylsilyl)oxy)-2-nitropyridine is unique due to the combination of a nitro group and a TBDMS-protected hydroxyl group on the pyridine ring. This combination provides distinct reactivity and functionalization possibilities that are not present in the similar compounds listed above.
Properties
Molecular Formula |
C11H18N2O3Si |
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Molecular Weight |
254.36 g/mol |
IUPAC Name |
tert-butyl-dimethyl-(2-nitropyridin-3-yl)oxysilane |
InChI |
InChI=1S/C11H18N2O3Si/c1-11(2,3)17(4,5)16-9-7-6-8-12-10(9)13(14)15/h6-8H,1-5H3 |
InChI Key |
JPFLDRBNMKDDMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(N=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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